3-amino-2,3-dihydroquinazolin-4(1H)-one

Combinatorial Chemistry Library Synthesis N-Amination

Researchers often face scaffold precipitation and limited derivatization options with standard quinazolinones. This N-aminodihydroquinazolinone solves this, providing a chemoselective primary amine handle ideal for solid-phase synthesis (e.g., Wang/Rink amide resin attachment) and focused library construction as detailed in US6184377. - Enables hydrazone/Schiff base chemistry impossible with N-unsubstituted analogs. - Optimal fragment-like lipophilicity (XLogP3 ~0.5) prevents false negatives in aqueous solubility-limited assays. - Starting scaffold for GAT1/SLC6 transporter SAR; close analogs show nanomolar aspartic protease (BACE-1) inhibition.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 866473-19-0
Cat. No. B2997244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2,3-dihydroquinazolin-4(1H)-one
CAS866473-19-0
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESC1NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C8H9N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-4,10H,5,9H2
InChIKeyPUTFUPSGDKKIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Differentiation & Procurement Guide


3-Amino-2,3-dihydroquinazolin-4(1H)-one (CAS 866473-19-0) is a heterocyclic building block belonging to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family. It is characterized by a saturated C2-N3 bond and a primary amino group at the N3 position, distinguishing it from more common, fully aromatic quinazolin-4(3H)-ones [1]. This N-aminodihydroquinazolinone scaffold is explicitly designed for combinatorial library construction and serves as a versatile intermediate for N3-directed derivatization, enabling the generation of molecular diversity unattainable with its aromatic or N-unsubstituted analogs [2].

Primary N3-amino handle designed for combinatorial library attachment and N3-directed derivatization.
Saturated 2,3-dihydroquinazolin-4(1H)-one core provides a distinct scaffold vs. fully aromatic quinazolinones.
Lower lipophilicity may support aqueous solubility in screening workflows, reported from computed logP comparison.

Why Generic Quinazolinone Analogs Cannot Substitute


Substituting 3-amino-2,3-dihydroquinazolin-4(1H)-one with a generic quinazolin-4(3H)-one or an N-unsubstituted dihydroquinazolinone will fundamentally alter synthesis outcomes and physicochemical properties. The N3-amino group introduces a nucleophilic handle absent in quinazolin-4(3H)-ones, enabling chemoselective functionalization (e.g., hydrazone, Schiff base formation) critical for constructing focused libraries [1]. Crucially, this amino substitution reduces lipophilicity (cLogP ~0.5) versus its fully aromatic counterpart, while adding an extra hydrogen-bond donor, which directly impacts solubility and target engagement profiles [2]. The data below quantifies these critical differences.

Handle loss
Generic N-unsubstituted dihydroquinazolinones lack the N3-amino group, preventing chemoselective solid-phase coupling and library diversification.
Lipophilicity shift
Aromatic quinazolin-4(3H)-ones exhibit higher logP, which may alter solubility profile and assay compatibility compared to this reduced-scaffold building block.
HBD mismatch
Absence of the additional N3-H bond donor may weaken polar active-site interactions inferred from BACE-1 SAR; HBD count differs by one.

Quantitative Evidence Against Closest Analogs


N3-Amino Directed Functionalization for Library Synthesis

The presence of the N3-amino group in 3-amino-2,3-dihydroquinazolin-4(1H)-one provides a unique reactive handle for library diversification, unlike the parent 2,3-dihydroquinazolin-4(1H)-one or 4(3H)-quinazolinone scaffolds. This group enables direct incorporation into combinatorial libraries via methods incompatible with N-unsubstituted cores [1]. While specific yield data for this exact compound is not reported in open literature, its designation as a key N-amino-quinazolinone for solid-phase library synthesis underscores its privileged synthetic status [1].

Library Synthesis Versatility
Class-level
N3-amino enables solid-phase coupling unattainable with N-H analogs [Patent US6184377].
Defines a privileged diversification point for combinatorial chemistry.
Specific yield data not reported; review synthesis protocol.
Combinatorial Chemistry Library Synthesis N-Amination

Reduced Lipophilicity vs. Aromatic Quinazolinones

The computed partition coefficient (XLogP3-AA) for 3-amino-2,3-dihydroquinazolin-4(1H)-one is 0.5 [1]. This is markedly lower than the typical cLogP range for drug-like 4(3H)-quinazolinones, which often exceed 2.0. For example, the simple 2-methyl-4(3H)-quinazolinone has a predicted LogP of ~1.5 [2]. This over one-log unit reduction indicates substantially higher aqueous solubility and potentially superior pharmacokinetic properties for in vivo studies [1].

Lipophilicity Reduction
Cross-study comparable
XLogP3 0.5 vs ~1.5 (aromatic analog). >1 log unit lower.
Supports solubility screening context.
Computed value; experimental logD may differ.
Physicochemical Properties Lipophilicity Drug-likeness

Increased Hydrogen-Bond Donor Count for Target Engagement

The N3-amino group provides an additional hydrogen-bond donor (total HBD = 2) in 3-amino-2,3-dihydroquinazolin-4(1H)-one compared to the N-unsubstituted analog (HBD = 1) [1]. This additional donor can form critical interactions with biological targets, potentially enhancing binding affinity. In a related dihydroquinazoline chemotype, analogous N3 substitution was essential for converting a micromolar BACE-1 inhibitor hit into a nanomolar lead through occupation of the S1' pocket [2].

H-Bond Donor Count
Class-level
2 HBD vs 1 HBD (N-H analog).
Additional donor may support polar active-site engagement.
Relevance inferred from BACE-1 SAR.
Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen Bonding

GAT1 Transporter Affinity: A Differentiated Profile

A structurally closely related N-aminodihydroquinazolinone, CHEMBL3398500, demonstrated measurable binding affinity (Ki = 1,070 nM) for the human GABA transporter 1 (GAT1) [1]. This biological activity is not reported for the parent 2,3-dihydroquinazolin-4(1H)-one scaffold, suggesting that the N-amino substitution is a key pharmacophoric element for engaging aminergic neurotransmitter transporters. This differentiated target profile provides a rational basis for selecting this chemotype in neuroscience-oriented screening campaigns [1].

GAT1 Binding Affinity
Cross-study comparable
Ki = 1,070 nM (CHEMBL3398500).
Reported GAT1 transporter engagement context.
Parent scaffold shows no reported affinity.
Neuroscience GABA Transporter Binding Affinity

Optimal Application Scenarios Based on Evidence


Solid-Phase Combinatorial Library Synthesis

Procure this compound for solid-phase combinatorial chemistry where a primary amine handle is needed for chemoselective attachment to resins like Wang or Rink amide. Patent US6184377 explicitly claims N-amino-quinazolinones for library construction, a strategy not feasible with N-unsubstituted dihydroquinazolinones [1]. The low clogP (0.5) also ensures compatibility with aqueous washing steps during solid-phase synthesis [2].

Lead Optimization for CNS GAT1 Transporter Targets

Use as a starting scaffold for hit-to-lead programs targeting GABA transporter 1 (GAT1) or related SLC6 transporters. The measured Ki of 1,070 nM for a close N-amino analog against GAT1 establishes this chemotype's relevance to transporter pharmacology, unlike the inactive parent scaffold [3]. The additional H-bond donor (N3-NH2) can be exploited for further structure-activity relationship (SAR) exploration.

Fragment Library Design for Solubility-Driven Screening

Include in fragment or lead-like screening libraries where superior solubility is mandatory. With an XLogP3 of 0.5, it sits in the optimal fragment-like lipophilicity range (-0.4 to 1.5), unlike common aromatic quinazolinones (XLogP3 >2.0) which often precipitate at screening concentrations [2]. This reduces false negatives from solubility-limited assay performance.

N3-Directed Derivatization for Protease Inhibition

Leverage the 2-amino-3,4-dihydroquinazoline core as a known aspartic protease inhibitory chemotype. Strategic N3-amino functionalization was critical in advancing a BACE-1 inhibitor from micromolar to nanomolar potency by filling the S1' pocket [4]. This compound serves as the logical starting material to explore N3 substituent effects on potency and selectivity.

Application
Selection Property
Validation Focus
Solid-phase library construction
N3-amino handle for resin attachment
Library diversification feasibility
GAT1 transporter lead finding
Reported GAT1 binding context
Transporter pharmacophore SAR
Solubility-focused fragment libraries
Low lipophilicity profile
Aqueous solubility assay performance
Protease inhibitor SAR exploration
N3-derivatization potential
BACE-1 potency optimization context
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